(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoline moiety, and a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a condensation reaction between the thiazolidinone intermediate and a quinoline derivative.
Addition of the Piperidine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can interact with enzymes and proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents.
Quinolines: Compounds with a quinoline moiety but lacking the thiazolidinone ring.
Piperidines: Compounds containing the piperidine group but without the quinoline or thiazolidinone moieties.
Uniqueness
(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5E)-3-acetyl-2-imino-5-[(8-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-7-6-8-15-11-16(12-17-20(27)25(14(2)26)21(22)28-17)19(23-18(13)15)24-9-4-3-5-10-24/h6-8,11-12,22H,3-5,9-10H2,1-2H3/b17-12+,22-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZZCGLNIZNGID-YOTBKHOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C4C(=O)N(C(=N)S4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C/4\C(=O)N(C(=N)S4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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